Product packaging for Demethylxestospongin B(Cat. No.:)

Demethylxestospongin B

Cat. No.: B1245024
M. Wt: 462.7 g/mol
InChI Key: DAHFKODECRYGAQ-DMJLDDAMSA-N
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Description

Contextualization within Marine Natural Products Research

The marine environment, with its vast biodiversity and unique ecological pressures, is a prolific source of novel chemical compounds, many of which possess significant biological activities. mdpi.commdpi.com Marine natural products research is a field dedicated to the discovery, isolation, structure elucidation, and biological characterization of these compounds. researchgate.netmdpi.com These natural products, which include terpenoids, alkaloids, polyketides, and peptides, often exhibit structural complexities and functionalities not commonly found in their terrestrial counterparts. mdpi.com

Demethylxestospongin B is a prime example of a marine natural product isolated from marine sponges. mdpi.comontosight.ai Sponges, belonging to the phylum Porifera, are particularly rich sources of bioactive secondary metabolites. bohrium.com The discovery of compounds like this compound underscores the importance of exploring marine organisms for new chemical entities that can serve as tools for chemical biology or as leads for drug development. ontosight.airsc.org The unique and intricate molecular architecture of this compound, featuring multiple rings and functional groups, is characteristic of many marine-derived natural products and presents a compelling subject for scientific investigation. ontosight.aiontosight.ai

Significance of Marine Alkaloids in Chemical Biology and Drug Discovery

Marine alkaloids are a diverse and structurally complex class of nitrogen-containing compounds that have become a focal point in chemical biology and drug discovery. nih.govnih.gov These compounds are produced by a variety of marine organisms, including sponges, tunicates, and cyanobacteria, and exhibit a wide array of potent biological activities. nih.govfrontiersin.org The structural diversity of marine alkaloids is vast, encompassing various chemical classes such as pyrroles, quinolines, manzamines, and bis-1-oxaquinolizidines. mdpi.comnih.gov

The significance of marine alkaloids lies in their potential to modulate critical biological pathways, making them valuable tools for probing cellular processes and potential therapeutic agents. ontosight.ainih.gov They have demonstrated a broad spectrum of pharmacological effects, including antitumor, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. rsc.orgfrontiersin.orgacs.org For instance, some marine alkaloids have been shown to inhibit enzymes or receptors implicated in disease, while others can disrupt protein-protein interactions or interfere with cell signaling cascades. ontosight.ai The potent and often selective nature of their biological activity makes them attractive candidates for further investigation and development into new medicines. nih.gov

Overview of the Xestospongin Family of Macrocyclic Bis-1-Oxaquinolizidine Alkaloids

This compound belongs to the xestospongin family, a prominent group of macrocyclic bis-1-oxaquinolizidine alkaloids. mdpi.comird.fr These compounds are primarily isolated from marine sponges of the genus Xestospongia. mdpi.comird.fr The characteristic feature of the xestospongin family is a large macrocyclic ring system containing two 1-oxaquinolizidine moieties. acs.org

The xestospongins, including this compound, are known for their significant biological activities, most notably as potent, membrane-permeable blockers of inositol (B14025) 1,4,5-trisphosphate (IP3)-mediated calcium (Ca2+) release. mdpi.comird.fr This inhibitory activity on a crucial intracellular signaling pathway has made them invaluable tools in cell biology for studying calcium signaling. ird.fr Besides their effects on calcium channels, members of the xestospongin family, such as xestospongin A, xestospongin C, xestospongin D, and this compound, have also exhibited modest antifungal activity against various fluconazole-resistant Candida species. mdpi.combohrium.com

The structural complexity and stereochemical challenges of the xestospongin alkaloids have also made them interesting targets for total synthesis, driving the development of new synthetic methodologies. acs.org The family includes several related compounds, such as the araguspongines, which share the bis-1-oxaquinolizidine core but differ in their stereochemistry and substitution patterns. bohrium.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H50N2O3 B1245024 Demethylxestospongin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H50N2O3

Molecular Weight

462.7 g/mol

IUPAC Name

(1S,8S,10R,15R,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol

InChI

InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24+,25+,26-,27-,28+/m1/s1

InChI Key

DAHFKODECRYGAQ-DMJLDDAMSA-N

Isomeric SMILES

C1CCC[C@H]2CCN3CCC[C@]([C@H]3O2)(CCCCCC[C@H]4CCN5CCC[C@H]([C@H]5O4)CC1)O

Canonical SMILES

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O

Synonyms

demethylxestospongin B
demethylxestospongine B

Origin of Product

United States

Discovery, Isolation, and Biological Sources of Demethylxestospongin B

Isolation from Marine Sponges

Demethylxestospongin B is a natural product that has been identified and extracted from several species of marine sponges. The process typically involves the collection of the sponge biomass, followed by extraction with organic solvents and subsequent chromatographic separation to isolate the pure compound.

The genus Xestospongia is the principal source of this compound and its structural analogs. nih.gov Sponges of this genus are widely distributed in tropical and subtropical waters, including the coasts of Australia and the Indo-Pacific region. nih.govnih.gov

Research has documented the isolation of (+)-demethylxestospongin B from an Australian Xestospongia species, where it was found alongside other known analogs such as (+)-xestospongin A, (−)-xestospongin C, and (+)-xestospongin D. nih.govmdpi.com Another study reported the isolation of this compound from a Xestospongia sp. collected in New Caledonia. clockss.org These findings underscore the role of Xestospongia sponges as the primary producers of this class of alkaloids. The co-isolation of multiple xestospongin and araguspongine analogs from a single specimen is a common characteristic of this genus.

Table 1: Xestospongin Analogs Isolated from Xestospongia Species
Compound NameSpecific Xestospongia SourceGeographical OriginReference
This compoundXestospongia sp.Australia, New Caledonia nih.govclockss.org
Xestospongin AXestospongia sp., X. exiguaAustralia nih.gov
Xestospongin CXestospongia sp.Australia nih.gov
Xestospongin DXestospongia sp.Australia nih.gov
(+)-7S-Hydroxyxestospongin AXestospongia sp.Australia nih.gov
Araguspongine CXestospongia sp.Australia nih.gov

This compound has also been isolated from sponges of the genus Neopetrosia. mdpi.com Specifically, the compound was found in Neopetrosia exigua, a marine sponge from which a variety of other bioactive alkaloids have been sourced. mdpi.commdpi.com It is noteworthy that Neopetrosia exigua was previously classified taxonomically as Xestospongia exigua, which highlights the close chemical and biological relationship between these two genera. mdpi.com A study on N. exigua collected in Palau led to the isolation of a new analog, araguspongine M, alongside known compounds including araguspongines B and D. mdpi.com

In contrast, while the genus Amphimedon is a rich source of marine alkaloids, particularly those of the manzamine and keramaphidin type, there have been no reports of the isolation of this compound or other xestospongin-class alkaloids from this genus. clockss.orgmdpi.com The chemical profiles of Amphimedon sponges appear to be distinct from those of Xestospongia and Neopetrosia.

Table 2: Selected Alkaloids from Neopetrosia Species
Compound NameSpecific Neopetrosia SourceGeographical OriginReference
This compoundNeopetrosia exiguaNot Specified mdpi.com
Araguspongine MNeopetrosia exiguaPalau mdpi.com
Araguspongine BNeopetrosia exiguaPalau mdpi.com
Araguspongine DNeopetrosia exiguaPalau mdpi.com
Njaoamine GNeopetrosia sp.Not Specified mdpi.com
Njaoamine HNeopetrosia sp.Not Specified mdpi.com

Historical Perspective of Xestospongin and Analog Discovery

The history of xestospongins began in 1984, when Masashi Nakagawa and collaborators first isolated a group of macrocyclic bis-1-oxaquinolizidines from the Australian marine sponge Xestospongia exigua. These compounds, named xestospongin A, B, C, and D, were identified as potent vasodilators. This initial discovery opened a new chapter in marine natural products chemistry, unveiling a unique and complex alkaloid skeleton.

Following this pioneering work, further investigations into Xestospongia and related sponge genera led to the discovery of a series of structurally related analogs. These include the araguspongines and hydroxylated versions of xestospongins. This compound was subsequently identified as another key member of this growing family. These discoveries were often the result of bioassay-guided fractionation, where crude sponge extracts were systematically separated to isolate the chemical constituents responsible for a specific biological activity, such as antifungal or cytotoxic effects. nih.gov The ongoing discovery of new analogs highlights the biosynthetic versatility within these marine sponges.

Ecological and Biogeographical Factors Influencing Production in Host Organisms

The production of secondary metabolites like this compound in marine sponges is not constant but is influenced by a complex interplay of ecological and biogeographical factors. researchgate.net These factors can lead to significant variations in the chemical profile of a single sponge species collected from different locations. nih.gov

A key factor is geographical location . A 2020 metabolomics study on Xestospongia spp. collected from four distinct locations (Martinique, Curaçao, Taiwan, and Tanzania) revealed clear differences in their metabolic fingerprints. nih.govresearchgate.net The study showed that the production of metabolites, including various fatty acids and sterols, was strongly correlated with the collection site. nih.gov While this study did not specifically quantify this compound, it provides strong evidence that environmental conditions tied to geography—such as water temperature, salinity, light penetration, and nutrient availability—play a crucial role in regulating the secondary metabolism of the host sponge. researchgate.netnih.gov

Biotic interactions , such as predation pressure and competition for space, are also thought to drive the production of defensive chemical compounds. researchgate.net Sponges produce these metabolites to deter predators and to compete with other sessile organisms like corals and other sponges. researchgate.net Furthermore, the production of these compounds may be linked to the sponge's symbiotic relationship with microorganisms. It has been hypothesized that in some cases, the symbiotic bacteria, fungi, or cyanobacteria housed within the sponge tissue are the true producers of these bioactive molecules. mdpi.com For instance, the co-isolation of dopamine (B1211576) from Neopetrosia exigua was suggested to originate from an endosymbiotic cyanobacterium. mdpi.com This suggests that the local microbial community, which can vary geographically, may also influence the presence and concentration of compounds like this compound.

Biosynthetic Investigations of Demethylxestospongin B

Proposed Biogenetic Hypotheses for Xestospongins and Related Alkaloids

The structural complexity and variety within the xestospongin/araguspongine class of alkaloids have led to several biogenetic hypotheses. These proposals aim to explain the formation of the characteristic macrocyclic framework and the diverse stereochemistry observed in these compounds.

A prominent hypothesis suggests a dimerization of two C9-C5N units to form a macrocyclic intermediate. clockss.org This precursor is thought to undergo a series of transformations, including oxidation, methylation, and cyclization, to generate the various xestospongin and araguspongine skeletons. clockss.orgmdpi.com This proposed pathway highlights a potential link between the biosynthesis of bis-quinolizidine alkaloids like petrosins and bis-1-oxa-quinolizidine alkaloids like the xestospongins. clockss.org

Another significant biogenetic proposal, put forth by Baldwin and Whitehead, centers on the manzamine alkaloids, which are often found alongside xestospongins and are considered to be biogenetically related. chemrxiv.orgacs.org This hypothesis posits that a key intermediate, a bis-3-alkyldihydropyridine, undergoes an intramolecular [4+2] cycloaddition to form a pentacyclic precursor. mdpi.comchemrxiv.org Subsequent redox reactions and hydrolysis could then lead to various alkaloid scaffolds. mdpi.com While this hypothesis was initially focused on manzamines, the structural similarities and co-occurrence with xestospongins suggest a possible shared or divergent biosynthetic origin.

The presence of both enantiomers of certain araguspongines within the same sponge has led to the proposal of stereodivergent biosynthesis, where an enzymatic mechanism could produce multiple diastereomers and enantiomers from a common precursor. bohrium.com This suggests a highly sophisticated and controlled enzymatic assembly line.

Hypothesis Key Proposed Precursor/Intermediate Key Transformations Related Alkaloid Classes
Dimerization of C9-C5N unitsMacrocyclic diketoneOxidation, Methylation, CyclizationPetrosins, Araguspongines
Baldwin-Whitehead HypothesisBis-3-alkyldihydropyridineIntramolecular [4+2] cycloaddition, Redox exchange, HydrolysisManzamines, Ircinals
Stereodivergent BiosynthesisCommon achiral or prochiral precursorEnzymatic control of stereochemistryAraguspongines

Enzymatic Pathways and Putative Precursors in Marine Organisms

While the complete enzymatic pathway for demethylxestospongin B biosynthesis remains to be fully elucidated, research points towards the involvement of several key enzyme classes and precursor molecules. The structural backbone of quinolizidine (B1214090) alkaloids, including the xestospongins, is derived from the amino acid L-lysine. acs.orgnih.gov

The biosynthesis is thought to initiate with the conversion of L-lysine into piperidine-based intermediates. In the broader context of related alkaloids, such as the pyrrole-imidazole alkaloids, the non-proteinogenic amino acid homoarginine, derived from lysine, has been identified as a critical branch point in their biosynthesis within sponge holobionts. nih.gov This suggests that derivatives of primary metabolites serve as the fundamental building blocks.

The formation of the complex macrocyclic structure of this compound likely involves a suite of enzymes, including:

Polyketide Synthases (PKSs) or Fatty Acid Synthases (FASs): These enzyme complexes are responsible for the assembly of the long alkyl chains that form the macrocycle.

Oxidases and Reductases: These enzymes would be crucial for introducing and modifying carbonyl groups and hydroxylations, which are common features of xestospongins. mdpi.com

Cyclases: Specific enzymes are required to catalyze the intramolecular cyclization reactions that form the quinolizidine and oxaquinolizidine ring systems.

Methyltransferases: The presence of methyl groups in related xestospongins suggests the involvement of methyltransferases in the final tailoring steps of the biosynthetic pathway. mdpi.com

It is also important to consider the role of symbiotic microorganisms. Marine sponges host a diverse community of microbes, and it is plausible that these symbionts are the true producers of xestospongins, or at least contribute key enzymatic steps to their formation. mdpi.com

Putative Precursor Origin Role in Biosynthesis
L-lysinePrimary MetabolismFundamental building block for the quinolizidine core. acs.orgnih.gov
Fatty acids/PolyketidesPrimary/Secondary MetabolismFormation of the long alkyl chains of the macrocycle.
HomoarginineDerived from LysineA potential branch point intermediate in related alkaloid biosynthesis. nih.gov

Chemoenzymatic Considerations in Natural Product Formation

The biosynthesis of complex natural products like this compound may not be an entirely enzyme-catalyzed process. It is conceivable that the pathway involves a combination of enzymatic transformations and spontaneous chemical reactions, a concept known as chemoenzymatic synthesis.

For instance, an enzyme might generate a highly reactive intermediate that then undergoes a non-enzymatic, thermodynamically favorable cyclization or rearrangement. The intramolecular Diels-Alder reaction proposed in the Baldwin-Whitehead hypothesis for manzamine biosynthesis is a prime example of a reaction that could potentially occur spontaneously once the diene and dienophile moieties are correctly positioned by an enzyme. mdpi.comchemrxiv.org

The field of chemoenzymatic synthesis seeks to mimic and harness these combined approaches. While the total synthesis of this compound has been achieved through purely chemical methods, these syntheses often require numerous steps and complex protecting group strategies. researchgate.net A future chemoenzymatic approach, which would involve the chemical synthesis of a simplified precursor followed by enzymatic elaboration, could offer a more efficient route to this compound and its analogs. chemistryviews.orgroutledge.com This approach, however, necessitates a deep understanding of the underlying biosynthetic pathways and the specific enzymes involved. chemistryviews.org

Synthetic Strategies and Total Synthesis of Demethylxestospongin B and Analogs

Early Synthetic Endeavors Towards the Xestospongin Core Structure

Prior to the total synthesis of demethylxestospongin B itself, foundational work focused on constructing the characteristic bis-1-oxaquinolizidine core shared among the xestospongin family. An early and notable synthesis of the related C2-symmetric alkaloids, xestospongin A and its C(9) epimer xestospongin C, provided a key strategic blueprint. acs.org This approach capitalized on a facile condensation reaction between 5-halovaleraldehydes and 1,3-aminoalcohols. acs.org This transformation efficiently produced the oxaquinolizidine ring system. A crucial aspect of this strategy was the control of the relative stereochemical relationships through equilibration, allowing the thermodynamically more stable product to be formed. acs.orgtandfonline.com This pioneering work established a viable pathway to the fundamental skeleton of the xestospongins and laid the groundwork for tackling more complex, unsymmetrical members of the family like this compound.

Advanced Total Synthesis Methodologies

Building upon earlier work, subsequent syntheses of this compound have employed more sophisticated and efficient methodologies. These advanced strategies have focused on scalability, precise stereochemical control, and the strategic implementation of powerful chemical transformations to assemble the complex macrocycle.

A primary goal of modern synthetic efforts has been the development of scalable routes to provide sufficient quantities of this compound for in-depth biological investigation. escholarship.org The scarcity of the compound from its natural source, the marine sponge Xestospongia, necessitated a robust and efficient chemical synthesis. escholarship.org

One successful scalable synthesis was designed with flexibility, allowing for variations in oxidation and stereochemistry at the C9 and C9' positions. nih.gov This approach improved upon earlier methods by avoiding inefficient steps, such as a superfluous para-methoxybenzyl (PMB) protection/deprotection sequence that complicated the initial stages of the synthesis. acs.org The strategy relies on a convergent assembly of two key ω-amino acid precursors derived from a common azidoalcohol intermediate. nih.gov This convergent design is a hallmark of an efficient and scalable synthesis, allowing for the late-stage combination of complex fragments. escholarship.org

The presence of multiple stereocenters in this compound demands precise control over stereochemistry. Synthetic strategies have incorporated several powerful asymmetric transformations to achieve this.

One key method involves the Jacobsen hydrolytic kinetic resolution of a chiral epoxide, which effectively sets the stereochemistry of an early-stage intermediate. acs.org Another critical approach is the strategic use of the Ireland-Claisen rearrangement. escholarship.orgnih.gov For instance, the rearrangement of specific α-alkoxy-substituted allylic esters using potassium bis(trimethylsilyl)amide—KN(SiMe₃)₂—in toluene (B28343) proceeds with excellent diastereoselectivity. nih.gov This high degree of control is attributed to potassium chelation in the silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which favors the formation of a (Z)-enolate and ultimately leads to the desired diastereomer. nih.gov These asymmetric methods are fundamental to constructing the molecule with the correct absolute and relative stereochemistry. nih.govacs.org

Ireland–Claisen Rearrangement : As mentioned, this tandfonline.comtandfonline.com-sigmatropic rearrangement is instrumental in setting key stereocenters in the carbon framework that will ultimately become part of the macrocycle. nih.gov The conditions can be tuned based on the substrate; standard conditions using lithium diisopropylamide (LDA) are used for some fragments, while chelation-controlled conditions with KN(SiMe₃)₂ are used for others to ensure high diastereoselectivity. nih.gov

Macrolactamization : The formation of the large 24-membered macrocycle is achieved through macrolactamization. nih.gov This critical step involves forming an amide bond between the two ends of a linear precursor under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. This reaction successfully constructs the bis(lactam) macrocyclic core. nih.gov

Lactam Reduction : In the final stages of the synthesis, the oxaquinolizidine units are installed. escholarship.orgnih.gov This is accomplished by the reduction of the two lactam (amide) groups within the macrocycle. This reduction, followed by intramolecular cyclization (hemiaminal formation), forges the bicyclic heterocycles, completing the synthesis of the natural product's core structure. nih.gov

Development of Synthetic Analogs and Derivatives for Structure-Activity Relationship Studies

With a reliable synthetic route established, researchers have the ability to generate analogs of this compound. The creation of these derivatives is crucial for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of the natural product and evaluating the biological activity of the resulting analog, scientists can identify the specific parts of the molecule (the pharmacophore) responsible for its effects, such as the inhibition of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor.

For example, a synthetically produced analog, 3-demethylxestospongin B (3-dmXeB), has been shown to exert similar inhibitory actions on the IP₃ receptor as the parent natural product, Xestospongin B. This confirms that the core scaffold is amenable to modification without losing its fundamental mechanism of action. Such studies are vital for optimizing the potency, selectivity, and pharmacokinetic properties of the molecule, potentially leading to the development of new therapeutic agents.

Biological Activities and Mechanistic Elucidation of Demethylxestospongin B

Modulation of Intracellular Calcium Signaling Pathways

Demethylxestospongin B exerts profound effects on cellular function primarily through its interaction with key components of the calcium signaling cascade.

Inhibition of Inositol (B14025) 1,4,5-Trisphosphate (IP3) Receptor-Mediated Ca2+ Release

This compound is recognized as a specific and potent inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). nih.govresearchgate.net The IP3R is an intracellular calcium (Ca2+) release channel located on the membrane of the endoplasmic reticulum (ER), which serves as the main Ca2+ storage organelle in most cells. nih.gov Upon binding of the second messenger inositol 1,4,5-trisphosphate (IP3), the receptor opens, allowing the rapid flux of Ca2+ from the ER into the cytoplasm. This increase in cytosolic Ca2+ concentration is a critical step in a multitude of cellular signaling pathways.

This compound, and its parent compound xestospongin B, function as cell-permeant, competitive inhibitors of the IP3R. researchgate.netnih.gov By binding to the receptor, they prevent IP3 from activating the channel, thereby blocking the release of Ca2+ from the ER stores. researchgate.net This inhibitory action disrupts the normal patterns of intracellular Ca2+ signaling that are essential for cellular homeostasis. nih.gov

Investigations into IP3R Subtype Selectivity

Mammalian cells express three different subtypes of the IP3 receptor (IP3R1, IP3R2, and IP3R3), which originate from different genes and share approximately 70% homology. nih.gov Developing modulators that can selectively target one subtype over the others is a significant challenge due to the high degree of similarity in the IP3 binding domain across the subtypes. nih.gov While the different subtypes exhibit varying affinities for IP3 itself, achieving subtype selectivity with external ligands has proven difficult. nih.gov Research into the broader class of xestospongins has not demonstrated significant selectivity for any specific IP3R subtype. This suggests that their inhibitory action is likely broad-spectrum across all three receptor types.

Downstream Effects on Cellular Processes Regulated by Calcium Homeostasis

The disruption of IP3R-mediated Ca2+ signaling by this compound triggers significant downstream consequences for various cellular processes. The sustained inhibition of Ca2+ release leads to a state of cellular stress that particularly affects highly proliferative cells like cancer cells. nih.gov

Key downstream effects include:

Impaired Lysosomal Function : Prolonged inhibition of IP3R with this compound can impair lysosomal acidification. This is crucial because lysosomes require Ca2+ supplied by IP3Rs to function correctly. nih.gov

Disruption of Autophagy : The impairment of lysosomal function leads to a diminished autophagic flux, which is the process of degrading and recycling cellular components. nih.gov

Reduced Cell Migration and Invasion : By affecting lysosomal function and the recycling of key adhesion molecules like β1-integrins, this compound significantly reduces the migration and invasion capabilities of cancer cells in preclinical models. nih.gov

Bioenergetic Crisis : The constitutive transfer of Ca2+ from the ER to mitochondria, mediated by IP3R, is vital for maintaining mitochondrial metabolism and energy production. By blocking this transfer, this compound can induce a bioenergetic crisis within cancer cells, contributing to their death. nih.govresearchgate.net

Preclinical Antiproliferative Activities in In Vitro and In Vivo Non-Human Models

The ability of this compound to disrupt fundamental cellular processes has made it a subject of investigation for its antiproliferative potential.

Cytotoxic Effects Against Murine Leukemia Cell Lines (e.g., L1210)

While specific studies detailing the cytotoxic effects of this compound on the L1210 murine leukemia cell line are not extensively documented in the available literature, the compound's mechanism of action suggests potential activity. Its parent compound, xestospongin B, and related agents that inhibit IP3R have shown efficacy in various cancer models. Furthermore, this compound has demonstrated the ability to reduce metastatic foci in the lungs of mice in a B16-F10 melanoma model, highlighting its in vivo activity in a murine system. nih.gov

Activity Against Human Carcinoma Cell Lines (e.g., KB, HL-60, HCT-8, MCF-7) in Preclinical Assays

This compound has shown notable antiproliferative and cytotoxic activity against various human carcinoma cell lines in preclinical studies. Its ability to selectively arrest cell proliferation and promote cell death at high concentrations has been a key finding. nih.gov

The human promyelocytic leukemia cell line, HL-60 , is a widely used model for studying cancer cell proliferation and differentiation. nih.govnih.govmdpi.com this compound's known mechanism of inducing a bioenergetic crisis and disrupting calcium homeostasis is particularly relevant for rapidly dividing leukemia cells. nih.govmedchemexpress.com

In studies involving human breast cancer, this compound has demonstrated significant effects. Research on the MCF-7 breast cancer cell line, for example, has shown that inhibition of the IP3 receptor can induce cell death through the deregulation of autophagy and cellular bioenergetics. mdpi.com The compound's ability to impair cell migration and invasion is also a critical aspect of its potential antitumor activity. nih.gov

Table 1: Summary of Preclinical Activity of this compound

Cell Line/Model Cancer Type Observed Effects
MDA-MB-231 Triple-Negative Breast Cancer Reduced cell migration and invasion; Diminished autophagic flux; Impaired lysosomal acidification. nih.gov
B16-F10 (in vivo) Murine Melanoma Significantly reduced number of metastatic foci in lungs. nih.gov
MCF-7 Breast Cancer IP3R inhibition linked to cell death via deregulated autophagy and bioenergetics.
Various Cancer Cells General Selectively arrests proliferation and promotes cell death at high concentrations. nih.gov

Mechanistic Insights into Antiproliferative Action (e.g., Impact on Mitochondrial Metabolism, Senolytic Effects)

This compound, a macrocyclic bis-1-oxaquinolizidine alkaloid derived from marine sponges, has demonstrated notable antiproliferative activity. Its mechanism of action is multifaceted, with a significant impact on mitochondrial metabolism and pathways that govern cell survival and proliferation.

Impact on Mitochondrial Metabolism and Cell Viability:

Recent studies have illuminated the role of this compound as a specific inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). This inhibition disrupts intracellular calcium (Ca²⁺) signaling, a critical component of numerous cellular processes, including mitochondrial function nih.gov. Prolonged inhibition of IP3R-mediated Ca²⁺ signals by this compound has been shown to significantly reduce cancer cell migration and invasion in preclinical models of triple-negative breast cancer nih.gov.

The underlying mechanism involves the impairment of lysosome acidification and a disruption of β1-integrin recycling nih.gov. This disruption of cellular machinery has profound implications for cancer cell dynamics, ultimately affecting their ability to migrate, invade, and metastasize nih.gov. While high concentrations of this compound can promote cancer cell death, its effects on cell viability are cell-type dependent. For instance, some highly metastatic breast cancer cell lines have shown resistance to its cytotoxic effects at concentrations that are lethal to other cancer cell types nih.gov.

The antiproliferative action of this compound is also linked to its ability to induce apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is heavily reliant on the mitochondria medchemexpress.com. While the precise cascade of events initiated by this compound is still under full investigation, it is understood that disruption of mitochondrial function is a key trigger for apoptosis nih.govmdpi.com.

Senolytic Effects:

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases nih.govsciengine.com. Senolytic compounds are agents that selectively induce apoptosis in senescent cells. While the antiproliferative and pro-apoptotic activities of this compound are established, its specific senolytic effects have not been extensively documented in the available scientific literature. The general mechanisms of senolytics often involve targeting pro-survival pathways that are upregulated in senescent cells mdpi.com. Further research is required to determine if this compound possesses selective activity against senescent cells and to elucidate the potential mechanisms involved.

Antifungal Activities in Preclinical Assays

Marine organisms are a rich source of novel compounds with diverse biological activities, including antifungal properties iium.edu.mymdpi.com. Alkaloids, in particular, have been identified as a promising class of antimicrobial agents iium.edu.my.

Candida species are opportunistic fungal pathogens that can cause a range of infections, from superficial mucosal infections to life-threatening systemic candidiasis brieflands.com. The emergence of drug-resistant Candida strains necessitates the discovery of new antifungal agents with novel mechanisms of action mdpi.comnih.govmdpi.com.

While marine-derived alkaloids have shown promise as antifungal agents, specific preclinical data on the efficacy of this compound against Candida species, including minimum inhibitory concentration (MIC) values, are not extensively available in the current body of scientific literature nih.govresearchgate.netresearchgate.netmdpi.com. The general mechanism of action for many antifungal drugs involves the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways nih.govnih.govdrugbank.com. For instance, polyene antifungals like amphotericin B bind to ergosterol (B1671047) in the fungal cell membrane, creating pores that lead to cell death, while azoles inhibit the synthesis of ergosterol nih.govdrugbank.com. Further investigation is needed to ascertain the specific antifungal activity and mechanism of this compound against various Candida species.

Other Biologically Relevant Activities of this compound and Structurally Related Analogs

The unique chemical architecture of xestospongins and related marine alkaloids confers upon them a range of other biologically significant activities.

Certain xestospongins, such as xestospongin C, have been identified as potent inhibitors of the inositol 1,4,5-trisphosphate (IP3) receptor researchgate.netnih.gov. The IP3 receptor is a key component in the signaling pathway that leads to the release of calcium from intracellular stores, a critical step in smooth muscle contraction researchgate.net. By blocking the IP3 receptor, xestospongin C can inhibit the contraction of vascular smooth muscle, leading to vasodilation researchgate.net. This vasodilative effect is also linked to the modulation of nitric oxide (NO) signaling pathways, as NO is a potent vasodilator that acts by stimulating soluble guanylate cyclase in smooth muscle cells, leading to their relaxation nih.govcvphysiology.comyoutube.com. The ability of xestospongins to interfere with calcium signaling suggests their potential as tools for studying vascular physiology and as leads for the development of novel vasodilating agents.

Marine sponges are a prolific source of alkaloids with a broad spectrum of bioactivities, including antiviral properties nih.govdrugbank.comresearchgate.net. The mechanisms of action of these antiviral alkaloids are diverse and can involve the inhibition of viral entry into host cells, interference with viral replication machinery, or disruption of viral protein synthesis nih.gov. For example, some marine alkaloids have been shown to inhibit viral DNA or RNA polymerases, crucial enzymes for viral replication nih.gov. Others may act on host cell factors that are co-opted by the virus for its life cycle. While the specific antiviral activity of this compound has not been extensively characterized, the precedent set by other marine-derived alkaloids suggests that this class of compounds warrants further investigation for potential antiviral applications.

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge. The marine environment, and specifically sponges of the genus Xestospongia, has yielded a number of alkaloids with potent antiplasmodial activity thaiscience.infocmu.ac.th. These compounds represent a promising source for the development of new antimalarial drugs, particularly in the face of growing resistance to existing therapies. The mechanism of action of these antiplasmodial alkaloids can vary, with some targeting specific pathways within the parasite's life cycle.

Preclinical studies have demonstrated the efficacy of various alkaloids isolated from Xestospongia species against Plasmodium falciparum, the most virulent human malaria parasite.

Compound NameSource OrganismTarget/ActivityIC50 (µM)
Epoxysarcovagenine-DXestospongia sp.Antiplasmodial against P. falciparum 3D70.013
Epoxyepapakistamine-AXestospongia sp.Antiplasmodial against P. falciparum 3D70.158
Plakortinic Acid C & D MixPlakortis symbiotica and Xestospongia deweerdtae associationAntiplasmodial against P. berghei5.3
Zeaenol Derivative 38Cochliobolus lunatus (marine-derived fungus)Antiplasmodial against P. falciparum3.54 - 9.72
Zeaenol Derivative 39Cochliobolus lunatus (marine-derived fungus)Antiplasmodial against P. falciparum3.54 - 9.72
Zeaenol Derivative 69Cochliobolus lunatus (marine-derived fungus)Antiplasmodial against P. falciparum3.54 - 9.72
Zeaenol Derivative 70Cochliobolus lunatus (marine-derived fungus)Antiplasmodial against P. falciparum3.54 - 9.72
Zeaenol Derivative 71Cochliobolus lunatus (marine-derived fungus)Antiplasmodial against P. falciparum3.54 - 9.72

Data sourced from preclinical in vitro studies cmu.ac.thnih.govd-nb.info.

The potent antiplasmodial activity of these alkaloids, as indicated by their low IC50 values, highlights the potential of marine natural products in the discovery of novel antimalarial agents.

Immunomodulatory Investigations (for related manzamines)

While direct immunomodulatory studies on this compound are not extensively documented in publicly available literature, research into the broader family of manzamine alkaloids, to which it belongs, reveals significant interactions with immune pathways. These investigations provide a framework for understanding the potential immunomodulatory activities of this compound. Manzamine alkaloids, isolated from various marine sponges, have demonstrated a range of biological activities, including anti-inflammatory effects, which are intrinsically linked to immunomodulation. nih.gov

One of the prominent related compounds, manzamine A, has been shown to influence signaling pathways critical to immune cell function. mdpi.com In silico binding experiments have suggested that manzamine A has the potential to act as an inhibitor of several proteins involved in cell proliferation, survival, and inflammatory responses. mdpi.com These proteins include IκB kinase (IKK), Janus kinase 2 (JAK2), protein kinase B (AKT), and protein kinase C (PKC). mdpi.com The inhibition of these pathways can lead to a downstream reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, in which IKK plays a crucial role, is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous genes involved in inflammation and immunity. By potentially inhibiting IKK, manzamine alkaloids could suppress this pathway, thereby exerting an anti-inflammatory effect. Similarly, the JAK-STAT pathway, where JAK2 is a key component, is vital for the signaling of many cytokines that drive immune responses. Interference with this pathway could modulate the activity of various immune cells.

The potential of manzamine alkaloids to interact with these fundamental signaling cascades suggests a broad capacity for immunomodulation. These findings underscore the importance of further research to specifically elucidate the immunomodulatory profile of this compound and its potential therapeutic applications in inflammatory and autoimmune conditions.

Table 1: Potential Immunomodulatory Targets of Related Manzamine Alkaloids

Target Protein Signaling Pathway Potential Effect Reference
IκB kinase (IKK) NF-κB Anti-inflammatory mdpi.com
Janus kinase 2 (JAK2) JAK-STAT Cytokine modulation mdpi.com
Protein kinase B (AKT) PI3K/AKT Cell survival, Proliferation mdpi.com

Antimycobacterial Activities (for related alkaloids)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has necessitated the search for novel antimicrobial agents. acs.org Marine sponges have proven to be a rich source of structurally unique alkaloids with a wide array of biological activities, including potent antimycobacterial properties. nih.goviium.edu.myresearchgate.netjbarbiomed.com While specific data on this compound's activity against mycobacteria is limited, the broader class of manzamine alkaloids and other sponge-derived alkaloids have shown significant promise in this area. nih.gov

Manzamine alkaloids, in particular, have been identified as having notable anti-infective properties, with significant activity against M. tuberculosis. nih.gov Research has highlighted the potential of these compounds as a novel class of broad-spectrum antiparasitic and antibiotic agents. nih.gov The unique β-carboline structure of manzamine alkaloids is thought to contribute to their biological activity. nih.gov

Bioactivity-guided fractionation of extracts from marine sponges has led to the isolation of various compounds with antimycobacterial effects. acs.org Studies have demonstrated that certain marine alkaloids can inhibit the growth of virulent strains of M. tuberculosis, such as H37Rv. acs.org The mechanism of action for these compounds is an area of active investigation, with some evidence suggesting that they may target essential cellular processes within the mycobacteria. nih.gov

The diverse chemical structures of alkaloids isolated from marine sponges offer a promising platform for the development of new antitubercular drugs. iium.edu.myresearchgate.net The antimycobacterial activity exhibited by related manzamine and other marine alkaloids provides a strong rationale for the investigation of this compound as a potential lead compound in the fight against tuberculosis.

Table 2: Antimycobacterial Activity of Selected Marine Sponge-Derived Alkaloids

Compound Class Organism Source Target Mycobacteria Noted Activity Reference
Manzamine Alkaloids Marine Sponges Mycobacterium tuberculosis Significant anti-infective properties nih.gov
Duryne Petrosia sp. M. tuberculosis H37Rv Antitubercular activity acs.org
Arenosclerins A, B, C Arenosclera brasiliensis S. aureus (related pathogen) Potent antibiotic activity iium.edu.my

Structure Activity Relationship Sar Studies of Demethylxestospongin B and Its Analogs

Identification of Key Structural Motifs for IP3R Inhibitory Activity

The core molecular architecture of Demethylxestospongin B is fundamental to its ability to inhibit the IP3R. The primary structural motif responsible for this activity is the macrocyclic bis-1-oxaquinolizidine skeleton. researchgate.net This large ring structure, composed of two oxaquinolizidine units linked together, acts as a potent blocker of IP3-mediated calcium (Ca2+) release from the endoplasmic reticulum. researchgate.net

The oxaquinolizidine heterocycles are defining features of the xestospongin class of marine alkaloids. researchgate.net SAR studies comparing this compound with its close analog, xestospongin B, suggest that the 3'-methyl group present in xestospongin B is not essential for IP3R inhibitory activity. The potent activity of this compound, which lacks this group, indicates that the core macrocycle itself is the primary determinant for receptor interaction and inhibition.

Elucidation of Pharmacophores Responsible for Antiproliferative Effects

The antiproliferative effects of this compound are intrinsically linked to its IP3R inhibitory function. Cancer cells often depend on a constant transfer of Ca2+ from the endoplasmic reticulum to the mitochondria to maintain their high metabolic rate. nih.gov By inhibiting IP3R, this compound disrupts this vital Ca2+ signaling, leading to a bioenergetic crisis within the cancer cells that culminates in cell death. researchgate.net

Therefore, the pharmacophore for the antiproliferative activity is considered to be the same as that for IP3R inhibition. Ligand-based pharmacophore models have been developed for IP3R antagonists to identify the crucial three-dimensional arrangement of chemical features necessary for binding and inhibition. nih.gov These models highlight the spatial arrangement of features within the macrocyclic structure of this compound and its analogs that are essential for their interaction with the receptor, thereby triggering the downstream antiproliferative effects.

Impact of Macrocyclic Ring System and Nitrogen Substitutions on Biological Activity

The integrity of the macrocyclic ring system is paramount for the biological activity of this compound. Variations in this macrocycle and substitutions on the nitrogen-containing oxaquinolizidine units can significantly alter potency. A comparison of the inhibitory concentrations (IC50) of different xestospongins on IP3R reveals the sensitivity of the receptor to these structural modifications.

For instance, xestospongin C demonstrates a significantly higher potency for IP3R blockage compared to this compound. researchgate.net This suggests that subtle structural differences, including variations in oxidation or substitution patterns on the macrocyclic frame, can have a profound impact on the molecule's interaction with the target protein. This compound, while still a potent inhibitor, displays a higher IC50 value, indicating a multi-fold decrease in potency relative to xestospongin C. researchgate.net This highlights that while the core macrocycle is essential, specific substitutions play a key role in optimizing the inhibitory activity.

Comparative IP3R Inhibitory Potency of Xestospongin Analogs
CompoundIC50 (nM)Relative Potency Note
Xestospongin C358Highest potency among listed analogs researchgate.net
This compound5865Over 16-fold less potent than Xestospongin C researchgate.net

Stereochemical Influences on Efficacy and Selectivity

Stereochemistry plays a pivotal role in the biological activity of complex natural products like this compound. mdpi.commhmedical.comnih.gov The molecule possesses multiple chiral centers, particularly at positions C2, C2′, C9, and C9′ on the two oxaquinolizidine rings, and the specific three-dimensional arrangement of atoms at these centers is critical for its interaction with the IP3R. acs.org

The total synthesis of (+)-desmethylxestospongin B underscores the importance of controlling these stereocenters. Synthetic strategies often employ highly stereoselective reactions to ensure the correct absolute and relative stereochemistry is achieved, as even minor variations can lead to a significant loss of biological activity. acs.org While direct comparisons of the efficacy of different stereoisomers of this compound are not extensively detailed, the emphasis on stereocontrol in its synthesis is strong evidence of its importance. acs.org Studies on related compounds, such as (+)-7S-hydroxyxestospongin A, have utilized methods like X-ray diffraction to determine the absolute stereochemistry, further highlighting the significance of stereoisomerism in this class of molecules. nih.govresearchgate.net

Computational and Molecular Modeling Approaches in SAR Analysis

To further refine the understanding of the SAR of this compound, computational and molecular modeling techniques have been employed. These in silico methods provide valuable insights into the potential binding modes and key interactions between the inhibitor and its target protein.

Molecular docking simulations are used to predict the preferred orientation of this compound when bound to the IP3R. Although the precise binding site for xestospongins on the IP3R has remained a subject of investigation, docking studies can help generate hypotheses. researchgate.net These simulations model the interactions between the ligand (this compound) and the receptor's amino acid residues, identifying potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is invaluable for explaining the observed SAR and for designing new analogs with improved binding affinity.

In the absence of a high-resolution co-crystal structure of this compound bound to IP3R, ligand-based pharmacophore modeling has proven to be a powerful tool. nih.gov This approach involves analyzing a set of known active molecules, including this compound and other xestospongins, to identify the common chemical features essential for their biological activity. A pharmacophore model for IP3R antagonists was generated that defines the specific three-dimensional arrangement of features such as hydrogen bond acceptors, donors, and hydrophobic regions. nih.gov This model serves as a 3D query for virtual screening of compound libraries to identify novel potential IP3R inhibitors and provides a structural rationale for the SAR of the xestospongin class.

Analytical Methodologies for Research and Characterization of Demethylxestospongin B

Chromatographic Separation Techniques

Chromatography is a cornerstone of natural product chemistry, essential for the isolation and purification of specific compounds from complex mixtures. For a molecule like Demethylxestospongin B, which is often derived from marine sponges, chromatographic methods are indispensable for separating it from a myriad of other metabolites.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and purification of individual components from a mixture. basicmedicalkey.com For a compound such as this compound, reversed-phase HPLC is a commonly applied approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The separation principle relies on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, either isocratically (constant composition) or through a gradient (variable composition), chemists can optimize the separation of this compound from other related xestospongins or impurities. Detection is often achieved using a UV-Vis detector, as many organic molecules absorb light in the ultraviolet-visible range, or more advanced detectors like a Diode Array Detector (DAD) or mass spectrometer. nih.gov

While specific, validated HPLC methods for the routine quantification of this compound are not extensively detailed in publicly available literature, the development of such a method would involve the systematic optimization of several key parameters.

Table 1: Typical Parameters for Method Development in HPLC Analysis of this compound This table presents a generalized set of parameters that would be optimized during the development of an HPLC method for this compound, as specific published methods are not readily available.

ParameterTypical Options & ConsiderationsPurpose
Stationary Phase (Column) C18, C8, Phenyl-HexylReversed-phase columns are standard for separating moderately polar to nonpolar compounds. The choice depends on the specific selectivity required.
Mobile Phase Acetonitrile/Water, Methanol/WaterThe ratio of organic solvent to water is adjusted to control the retention time of the compound.
Additives Formic Acid, Acetic Acid, Ammonium AcetateSmall amounts of additives are used to control the pH of the mobile phase and improve peak shape by ensuring the analyte is in a single ionic form.
Flow Rate 0.5 - 2.0 mL/minAffects analysis time, resolution, and backpressure.
Column Temperature 25 - 40 °CInfluences solvent viscosity and separation efficiency.
Detection Wavelength 200 - 400 nm (UV-Vis/DAD)The wavelength is selected based on the absorbance maximum of the analyte to ensure maximum sensitivity.
Injection Volume 5 - 20 µLThe amount of sample introduced onto the column.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. rsc.org This hyphenated technique is particularly valuable for the analysis of complex samples, such as crude extracts from natural sources, where it can detect and tentatively identify compounds at very low concentrations. nih.govmdpi.com

For this compound, an LC-MS method would involve separating the compound from the sample matrix using HPLC as described above. The eluent from the HPLC column is then directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically generates protonated molecules [M+H]⁺ with minimal fragmentation.

Tandem mass spectrometry (LC-MS/MS) takes the analysis a step further. nih.gov The [M+H]⁺ ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This provides a unique fragmentation pattern that serves as a structural fingerprint, greatly enhancing the confidence of identification. europeanpharmaceuticalreview.com Although detailed LC-MS/MS methods specifically tailored for this compound are not widely published, this technique remains a critical tool for its confirmation in biological and chemical research. littlemsandsailing.comscispace.com

Spectroscopic Characterization Methods in Research

Spectroscopic methods are essential for elucidating the precise molecular structure of a purified compound. These techniques probe how the molecule interacts with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the structure of organic compounds. libretexts.orgmsu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. For a complex polycyclic alkaloid like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.

¹H NMR (Proton NMR): This experiment identifies the different types of hydrogen atoms in the molecule based on their chemical environment. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal provide clues about the local structure.

¹³C NMR (Carbon NMR): This experiment identifies the different types of carbon atoms. The chemical shifts indicate the nature of the carbon (e.g., aliphatic, olefinic, carbonyl).

2D NMR Experiments: These experiments reveal correlations between different nuclei, allowing the assembly of the molecular puzzle. Common 2D NMR experiments used in the structural elucidation of natural products include COSY (Correlation Spectroscopy), which shows proton-proton couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), which reveal one-bond and multiple-bond correlations between protons and carbons, respectively. mdpi.com

The use of ¹H and ¹³C NMR has been documented in the context of the total synthesis of this compound to confirm the structure of synthetic intermediates by comparing the spectral data to literature values.

Table 2: Key NMR Experiments for the Structural Elucidation of this compound This table outlines the standard NMR experiments and the type of structural information each would provide in the analysis of a complex molecule like this compound.

NMR ExperimentInformation Provided
¹H NMR Provides information on the chemical environment, number, and connectivity of protons.
¹³C NMR Reveals the number and type of carbon atoms in the molecule.
COSY Identifies protons that are spin-coupled, typically on adjacent carbons.
HSQC Correlates protons directly to the carbons they are attached to.
HMBC Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
NOESY Reveals protons that are close in space, which helps in determining the stereochemistry of the molecule.

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. biomedres.us High-resolution mass spectrometry (HRMS) is critical in the characterization of a new or synthesized compound as it provides a highly accurate mass measurement. This allows for the determination of the elemental composition and confirmation of the molecular formula. nih.gov

For this compound, HRMS would be used to confirm its molecular formula. The ionization process, often electrospray ionization (ESI), would generate a charged molecule (e.g., [M+H]⁺), and the mass spectrometer would measure its m/z with high precision.

As previously mentioned, tandem mass spectrometry (MS/MS) is used to generate characteristic fragments of the molecule. chemguide.co.ukwikipedia.org The fragmentation pattern is dependent on the molecule's structure, and the analysis of these fragments helps to confirm the connectivity of different parts of the molecule, complementing the data obtained from NMR spectroscopy. core.ac.uk

Table 3: Molecular Identity of this compound This table contains the fundamental molecular data for this compound, which is confirmed using high-resolution mass spectrometry.

PropertyValue
Molecular Formula C₂₈H₅₀N₂O₃
Monoisotopic Mass 462.38214 g/mol
Common Adduct (ESI+) [M+H]⁺
m/z of [M+H]⁺ 463.38942

Electrophoretic Techniques

Electrophoresis is a technique used to separate macromolecules like DNA, RNA, and proteins based on their size and charge. wikipedia.org The method involves applying an electric field to a gel matrix, causing charged molecules to migrate towards the oppositely charged electrode at different rates. yourgenome.org

For small, neutral, or weakly charged organic molecules like this compound, traditional electrophoretic techniques such as gel electrophoresis are generally not applicable. youtube.com These methods are most effective for separating large, highly charged biopolymers. There are no standard or published electrophoretic methods for the direct analysis of this compound. While specialized techniques like capillary electrophoresis (CE) can be adapted for small molecules, often requiring derivatization or the use of specific buffer systems to induce a charge, no such applications have been reported in the scientific literature for this particular compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) stands as a powerful analytical technique for the separation of charged molecules, making it a suitable method for the characterization of this compound, which, as a macrocyclic bis-1-oxaquinolizidine alkaloid, possesses ionizable functional groups. The high efficiency, rapid analysis times, and minimal sample consumption of CE are particularly advantageous in the context of natural product research where sample availability can be limited.

The fundamental principle of CE lies in the differential migration of analytes in an electrolyte-filled capillary under the influence of a high-voltage electric field. The separation is primarily based on the charge-to-mass ratio of the analytes. For a compound like this compound, Capillary Zone Electrophoresis (CZE) is a principal mode of CE that can be employed. In CZE, the separation occurs in a free solution, and the migration velocity of an ion is dependent on its electrophoretic mobility and the electroosmotic flow (EOF) within the capillary.

To achieve optimal separation of this compound and its potential congeners or degradation products, the development of a CZE method would involve the systematic optimization of several key parameters. These include the composition and pH of the background electrolyte (BGE), the applied voltage, capillary dimensions, and temperature. For instance, an acidic BGE would ensure the protonation of the amine functionalities in this compound, imparting a positive charge and enabling its electrophoretic migration.

Table 1: Illustrative Capillary Zone Electrophoresis (CZE) Parameters for the Analysis of this compound

ParameterIllustrative Value
Capillary Fused-silica, 50 µm i.d., 360 µm o.d.
Total Length 60 cm
Effective Length 50 cm
Background Electrolyte 50 mM Phosphate buffer
pH 2.5
Applied Voltage 25 kV
Temperature 25 °C
Injection Mode Hydrodynamic (50 mbar for 5 s)
Detection Diode Array Detector (DAD) at 214 nm

Micellar Electrokinetic Chromatography (MEKC), another mode of CE, could also be explored for the analysis of this compound, particularly if there is a need to separate it from neutral impurities. In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation is then based on the differential partitioning of the analyte between the micelles and the surrounding aqueous buffer.

Quantitative Analytical Approaches in Biological Matrices for Research Applications

For the quantitative determination of this compound in complex biological matrices such as plasma or serum, a highly sensitive and selective analytical method is imperative. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for such applications in bioanalysis due to its excellent specificity, low limits of detection, and wide dynamic range.

A typical UPLC-MS/MS method for this compound would involve an initial sample preparation step to remove proteins and other interfering substances from the biological matrix. This is commonly achieved through protein precipitation with an organic solvent like acetonitrile or methanol, or through solid-phase extraction (SPE) for a cleaner sample.

The extracted sample is then injected into the UPLC system, where this compound is separated from other components on a reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed to achieve efficient separation.

Following chromatographic separation, the analyte enters the mass spectrometer. For quantitative analysis, a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode is commonly used. In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity.

The development and validation of such a bioanalytical method must adhere to stringent guidelines from regulatory agencies. Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

Table 2: Representative UPLC-MS/MS Method Parameters for the Quantification of this compound in Human Plasma

ParameterIllustrative Condition
Sample Preparation Protein precipitation with acetonitrile (1:3 v/v, plasma:acetonitrile)
UPLC Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5-95% B over 3 minutes
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (MRM) Hypothetical values: Precursor ion (e.g., [M+H]⁺) → Product ion (e.g., characteristic fragment)
Internal Standard (IS) A structurally similar compound, e.g., a stable isotope-labeled analog of this compound

Table 3: Illustrative Bioanalytical Method Validation Data for this compound in Human Plasma

Validation ParameterIllustrative Results
Linearity Range 0.1 - 100 ng/mL (r² > 0.99)
Accuracy Within ±15% of the nominal concentration (within ±20% at the Lower Limit of Quantification)
Precision Intra- and inter-day precision <15% RSD (<20% at the Lower Limit of Quantification)
Recovery Consistent and reproducible across the concentration range (e.g., 85-105%)
Matrix Effect Ion suppression or enhancement within acceptable limits (e.g., coefficient of variation <15%)
Stability Stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term)

Future Research Directions and Potential Applications of Demethylxestospongin B

Exploration of Novel Biological Targets and Signaling Pathways beyond IP3R

While Demethylxestospongin B is a well-established IP3R inhibitor, there is a growing interest in identifying other potential biological targets and signaling pathways it may modulate. The intricate structure of this compound suggests the possibility of interactions with other cellular components. For instance, its parent compound, Xestospongin B, has been shown to influence mitochondrial metabolism by modulating the calcium signaling between the endoplasmic reticulum and mitochondria. escholarship.orgnih.gov

Future research will likely focus on unbiased screening approaches to identify novel binding partners for this compound. Techniques such as affinity chromatography coupled with mass spectrometry could isolate proteins that interact directly with the compound. Furthermore, investigating its effects on other ion channels or cellular receptors could reveal unexpected mechanisms of action. A recent study has already shown that prolonged inhibition of IP3R with this compound impairs lysosomal acidification and β1-integrin recycling, affecting cancer cell migration and invasion. nih.govrug.nl This finding opens the door to exploring its impact on autophagy and cellular trafficking pathways, which are independent of, yet potentially linked to, its effects on calcium signaling.

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Potency

The chemical synthesis of this compound and its analogs is a critical area of research that enables further biological investigation and therapeutic development. nih.govacs.org Recent advancements have focused on creating more scalable and efficient synthetic routes to produce sufficient quantities of the compound for extensive studies. escholarship.orgescholarship.orgnih.govacs.org

Building on this synthetic foundation, future efforts will be directed towards the design and synthesis of next-generation analogs with improved pharmacological properties. This involves a process of lead optimization, where the core structure of this compound is systematically modified to enhance its specificity for IP3R or to introduce new activities. nih.govpatsnap.com Strategies for this include:

Structure-Activity Relationship (SAR) Studies: By creating a library of analogs with slight chemical modifications, researchers can identify which parts of the molecule are essential for its activity and which can be altered to improve potency or reduce off-target effects.

Computational Modeling: Techniques like molecular docking can simulate how different analogs interact with IP3R or other potential targets, helping to predict which modifications will lead to the most favorable binding characteristics. patsnap.com

Structural Simplification: This strategy aims to create simpler versions of the complex natural product that retain its biological activity but are easier and more cost-effective to synthesize. nih.gov

The goal of these efforts is to develop new compounds that are not only more potent inhibitors of IP3R but may also possess novel therapeutic profiles with enhanced selectivity and reduced potential for side effects. nih.gov

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To gain a deeper and more holistic understanding of the cellular effects of this compound, future research will increasingly rely on the integration of multi-omics technologies. mdpi.com These approaches, which include proteomics and metabolomics, provide a comprehensive snapshot of the global changes occurring within a cell or organism upon treatment with the compound. nih.govmetasysx.comnih.govnih.govnih.gov

Omics TechnologyInformation ProvidedPotential Application for this compound Research
Proteomics Large-scale study of proteins, including their expression levels, modifications, and interactions. nih.govmetwarebio.commedwinpublishers.comIdentify changes in protein expression that occur after treatment, revealing affected signaling pathways and potential off-target effects. nih.govnih.gov Can also be used to discover biomarkers that predict sensitivity to the compound. metwarebio.com
Metabolomics Comprehensive analysis of small molecules (metabolites) within a biological system. nih.govnih.govElucidate the impact of this compound on cellular metabolism, building on the knowledge that it can induce a bioenergetic crisis in cancer cells. escholarship.orgnih.gov

By combining data from proteomics, metabolomics, and other omics fields like genomics and transcriptomics, researchers can construct detailed models of how this compound perturbs cellular networks. This integrated approach is crucial for a comprehensive mechanistic elucidation, moving beyond a single target to understand the full spectrum of the compound's biological activity. mdpi.com

Preclinical Lead Optimization and Development for Therapeutic Exploration in Non-Human Models

Translating the promising in vitro findings for this compound into potential clinical applications requires a rigorous process of preclinical lead optimization and development in non-human models. mdpi.comyoutube.comnih.gov This stage is essential for evaluating the compound's efficacy, safety, and pharmacokinetic properties in a living organism. nih.govresearchgate.net

The preclinical development pipeline for a compound like this compound would involve several key steps:

ADME Studies: Assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound to understand how it is processed by the body. researchgate.net

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Determining the relationship between the drug's concentration in the body and its therapeutic effect.

Toxicity Studies: Identifying potential adverse effects and establishing a safe therapeutic window.

Efficacy Testing in Animal Models: Using relevant animal models of diseases, such as cancer xenograft models, to demonstrate that the compound has the desired therapeutic effect in vivo. mdpi.comnih.gov For instance, building on the finding that this compound reduces metastasis in a breast cancer model, further studies in various cancer models would be a logical next step. nih.govmdpi.com

The data generated from these preclinical studies are critical for informing the design of potential future clinical trials in humans.

Investigation of Synergistic Effects with Other Bioactive Compounds in Preclinical Studies

An exciting avenue for future research is the investigation of this compound in combination with other bioactive compounds. Combination therapies are a cornerstone of modern medicine, particularly in oncology, as they can often achieve greater efficacy, overcome drug resistance, and reduce toxicity compared to single-agent treatments. nih.govbroadinstitute.orgnih.gov

Given that this compound can induce a bioenergetic crisis in cancer cells and impair their migratory ability, it is a prime candidate for synergistic studies. nih.govescholarship.org Potential combination strategies could include:

Pairing with Conventional Chemotherapies: this compound could potentially sensitize cancer cells to the effects of traditional cytotoxic drugs.

Combining with other Targeted Therapies: Using this compound alongside drugs that target different cancer-promoting pathways could lead to a more potent anti-tumor response. broadinstitute.org

Combination with Immunotherapies: Exploring whether the cellular stress induced by this compound could make tumors more susceptible to immune-based treatments.

Preclinical studies would be designed to systematically test various drug combinations in cell culture and animal models to identify synergistic interactions. nih.gov The identification of effective combinations could significantly broaden the therapeutic potential of this compound and offer new hope for treating complex diseases like cancer.

Q & A

Basic Research Questions

Q. What are the primary structural features of Demethylxestospongin B, and how do they influence its bioactivity?

  • Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Compare spectral data with known analogs (e.g., xestospongins) to identify demethylation patterns. Bioactivity assays (e.g., calcium signaling inhibition in ER membranes) should correlate structural modifications with functional changes, such as altered binding affinity to IP3 receptors .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

  • Methodological Answer : Semi-synthesis from natural precursors (e.g., xestospongin C) via selective demethylation using boron tribromide (BBr₃) in dichloromethane under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection .

Q. How does this compound modulate intracellular calcium signaling pathways?

  • Methodological Answer : Use fluorometric assays (e.g., Fura-2 AM) in HEK293 or SH-SY5Y cells to measure cytosolic Ca²⁺ levels. Pre-treat cells with this compound and compare IP3-induced Ca²⁺ release with controls. Validate specificity via IP3 receptor knockout models or competitive binding assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cell lines be resolved?

  • Methodological Answer : Conduct systematic meta-analysis of existing studies (e.g., Cochrane guidelines) to identify confounding variables such as cell line heterogeneity, receptor isoform expression (IP3R1 vs. IP3R3), or batch-to-batch compound variability. Replicate experiments under standardized conditions (e.g., identical cell passage numbers, serum-free media) and report effect sizes with 95% confidence intervals .

Q. What strategies optimize the selectivity of this compound for IP3 receptors over other calcium-regulating proteins?

  • Methodological Answer : Perform competitive binding assays against ryanodine receptors (RyR) and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). Use molecular docking simulations (e.g., AutoDock Vina) to identify binding site residues unique to IP3 receptors. Modify functional groups (e.g., hydroxylation) to enhance selectivity and validate via patch-clamp electrophysiology .

Q. How should researchers design in vivo studies to evaluate this compound’s neuroprotective effects without confounding pharmacokinetic variables?

  • Methodological Answer : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals and blood-brain barrier penetration. Use transgenic animal models (e.g., Alzheimer’s disease mice) with intrahippocampal microinjection to localize drug effects. Include sham-operated controls and blinded outcome assessments to minimize bias .

Methodological Challenges and Solutions

Q. What analytical techniques best address batch variability in this compound samples?

  • Methodological Answer : Implement orthogonal validation:

  • Purity : HPLC-MS with electrospray ionization (ESI) to detect impurities.
  • Stability : Accelerated stability testing (40°C/75% RH for 6 months) with periodic NMR analysis.
  • Bioactivity consistency : Normalize IC50 values across multiple cell batches using internal reference compounds (e.g., thapsigargin) .

Q. How can researchers mitigate publication bias when reporting negative results for this compound’s therapeutic potential?

  • Methodological Answer : Pre-register studies on platforms like ClinicalTrials.gov or Open Science Framework. Use the CONSORT checklist for preclinical trials to ensure transparent reporting of all outcomes, including non-significant data. Collaborate with journals that endorse negative-result publications (e.g., PLOS ONE) .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., IC50 values, NMR shifts) in appendices, with processed data (mean ± SEM, p-values) in the main text.
  • Figures : Use color-coded schematics for molecular interactions (avoid overloading with chemical structures per ).
  • Reproducibility : Provide step-by-step protocols in supplementary materials, citing equipment models (e.g., Bruker Avance III HD NMR) and software versions (e.g., MestReNova v14) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.